Agelastatin D
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Overview
Description
Agelastatin D is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Scientific Research Applications
Chemical Synthesis and Therapeutic Use
Agelastatins, including Agelastatin D, are part of a family of tetracyclic alkaloids isolated from marine sponges. Their chemical synthesis and therapeutic uses, particularly against hematologic malignancies, have been explored. A novel biomimetic cyclization of a tricyclic precursor has been developed to streamline scalable access to agelastatins and their analogues, facilitating research for therapeutic use against cancers (Yoshimitsu & Tun, 2017).
Anticancer Activity
Agelastatin D, along with other agelastatins, has been synthesized and evaluated for anticancer activity. These compounds, particularly Agelastatin A and Agelastatin D, have shown significant potency against various blood cancer cell lines and induce dose-dependent apoptosis (Han et al., 2013).
Total Synthesis
The total synthesis of agelastatins, including Agelastatin D, has been a focus of scientific research due to their complex structure and significant biological activity. Various research groups have developed synthetic routes to assemble these densely functionalized and compact structures (Dong, 2010).
Central Nervous System Penetration
Studies have explored the pharmacokinetics of Agelastatin A in the central nervous system, which could be relevant for Agelastatin D as well. CNS penetration of such compounds is a critical factor for their potential use against brain tumors (Li et al., 2012).
Inhibition of Osteopontin-Mediated Actions
Agelastatin A, and potentially Agelastatin D, have been found to inhibit osteopontin-mediated adhesion, invasion, and colony formation in cancer cell lines. This suggests a role in suppressing malignant transformation and metastasis, which could be significant for therapeutic applications (Mason et al., 2008).
Duchenne Muscular Dystrophy
Agelastatin A, a related compound, has shown potential in preventing muscle damage in a mouse model of Duchenne Muscular Dystrophy (DMD). This suggests that Agelastatin D could also have applications in muscular dystrophy, particularly through the downregulation of osteopontin (OPN) (Feng et al., 2021).
properties
CAS RN |
201338-45-6 |
---|---|
Product Name |
Agelastatin D |
Molecular Formula |
C11H11BrN4O3 |
Molecular Weight |
327.13 g/mol |
IUPAC Name |
(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1 |
InChI Key |
AMKORUFKJJIBRU-GIDNPQMSSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
SMILES |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
Canonical SMILES |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
Appearance |
Solid powder |
Other CAS RN |
201338-45-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Agelastatin D |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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